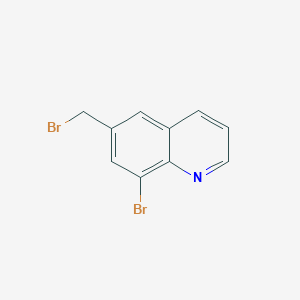

8-Bromo-6-(bromomethyl)quinoline

描述

Significance of the Quinoline (B57606) Core in Organic Synthesis Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. numberanalytics.comacs.org Its unique electronic properties and versatile reactivity make it an attractive starting point for synthesizing a wide array of complex molecules. numberanalytics.comfiveable.me The quinoline nucleus is present in numerous natural products, pharmaceuticals, and functional materials. numberanalytics.comwikipedia.org

The inherent reactivity of the quinoline ring system allows for various chemical transformations, including electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. numberanalytics.com This adaptability has led to its use in the synthesis of notable drugs such as the antimalarial chloroquine (B1663885) and the anticancer agent camptothecin. numberanalytics.com Furthermore, quinoline derivatives are explored for applications in materials science, including the development of conjugated polymers for optoelectronics and metal-organic frameworks (MOFs) for gas storage. numberanalytics.com

Role of Halogenated Heterocycles as Synthetic Precursors

Halogenated heterocycles, organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a cyclic structure that includes an atom other than carbon, are of paramount importance in synthetic chemistry. sigmaaldrich.com The presence of a halogen atom significantly influences the electronic properties and reactivity of the heterocyclic ring, making these compounds valuable precursors for the synthesis of more complex molecules. sigmaaldrich.comacs.org

Halogen atoms can act as leaving groups in nucleophilic substitution reactions or as handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com This functionality allows for the introduction of a wide variety of substituents, enabling the construction of diverse molecular libraries for drug discovery and materials science research. acs.org The strategic placement of halogens can also modulate the biological activity of a molecule, a principle widely exploited in the development of pharmaceuticals and agrochemicals. acs.org

Research Context of 8-Bromo-6-(bromomethyl)quinoline and Related Structures

This compound is a specific example of a dihalogenated quinoline derivative that holds potential as a versatile building block in organic synthesis. Its structure features two distinct bromine atoms: one directly attached to the quinoline core at the 8-position and another on a methyl group at the 6-position. This arrangement offers differential reactivity, allowing for selective transformations at either position.

The bromo-substituent on the quinoline ring can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the bromomethyl group is a reactive electrophile, susceptible to nucleophilic attack, making it an excellent moiety for introducing the quinoline core into other molecules.

Research into related brominated quinolines has demonstrated their utility. For instance, 8-bromoquinoline (B100496) serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Studies on the bromination of 8-substituted quinolines have been conducted to optimize the synthesis of various mono- and di-bromo derivatives, which are investigated for their potential anticancer properties. researchgate.netacgpubs.org The unique substitution pattern of this compound provides a platform for creating a diverse range of novel compounds with potentially interesting biological activities and material properties.

Below is a table summarizing the key properties of this compound and a related compound.

| Property | This compound | 8-(Bromomethyl)quinoline |

| Molecular Formula | C10H7Br2N scbt.com | C10H8BrN chemicalbook.com |

| Molecular Weight | 300.98 g/mol scbt.com | 222.08 g/mol chemicalbook.com |

| CAS Number | Not explicitly found for this compound | 7496-46-0 chemicalbook.com |

| Physical Form | Solid chemicalbook.com | Solid chemicalbook.com |

| Color | White chemicalbook.com | Not specified |

| Melting Point | Not specified | 81 °C chemicalbook.com |

| Boiling Point | Not specified | 321.9±17.0 °C (Predicted) chemicalbook.com |

| Density | Not specified | 1.518±0.06 g/cm3 (Predicted) chemicalbook.com |

| Storage Temperature | Not specified | Under inert gas (nitrogen or Argon) at 2-8°C chemicalbook.com |

Structure

3D Structure

属性

CAS 编号 |

159925-47-0 |

|---|---|

分子式 |

C10H7Br2N |

分子量 |

300.98 g/mol |

IUPAC 名称 |

8-bromo-6-(bromomethyl)quinoline |

InChI |

InChI=1S/C10H7Br2N/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h1-5H,6H2 |

InChI 键 |

VYPSFBZHLCVORU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)CBr |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 8 Bromo 6 Bromomethyl Quinoline

Reactivity of the Aryl Bromine Atom (C-8 Position)

The bromine atom attached to the C-8 position of the quinoline (B57606) ring is an aryl halide and exhibits reactivity characteristic of this class of compounds. Its transformation is primarily achieved through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. iipseries.org For these reactions to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. iipseries.orgsemanticscholar.org In the case of haloquinolines, the pyridine (B92270) ring itself exerts an electron-withdrawing effect, and additional activating groups can further facilitate SNAr reactions.

While direct SNAr at the C-8 position of an 8-bromoquinoline (B100496) without additional activation is challenging, the introduction of a strongly electron-withdrawing group, such as a nitro group, at an ortho or para position significantly enhances the reactivity of the aryl bromide. For instance, studies on 6-bromo-5-nitroquinoline (B1267105) have demonstrated that the bromine at C-6 is readily displaced by nucleophiles like morpholine (B109124) and piperazine (B1678402) under microwave irradiation. google.comresearchgate.netquimicaorganica.org This activation is attributed to the stabilization of the negatively charged Meisenheimer complex intermediate by the adjacent nitro group. chempedia.info It is therefore anticipated that the introduction of a nitro group at the C-5 or C-7 position of 8-Bromo-6-(bromomethyl)quinoline would similarly activate the C-8 bromine towards SNAr reactions.

Quinoline's structure inherently makes positions 2 and 4 susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. semanticscholar.orgquora.commdpi.comresearchgate.net However, the reactivity of halogens on the benzo portion of the quinoline ring in SNAr reactions is more dependent on the presence and position of other activating substituents.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely applicable to aryl halides, including 8-bromoquinolines.

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. researchgate.netrsc.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids and their derivatives. researchgate.netresearchgate.netnih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

The C-8 bromine of the quinoline ring is a suitable handle for Suzuki-Miyaura coupling. Studies have shown successful coupling of various bromoquinolines, such as 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, with substituted phenylboronic acids in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II). thieme-connect.de Furthermore, a one-pot borylation of quinoline-8-yl halides followed by Suzuki-Miyaura coupling has been developed, highlighting the utility of the C-8 position in these transformations. nih.gov It is expected that this compound would undergo similar transformations, allowing for the introduction of a variety of aryl and heteroaryl substituents at the C-8 position.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoquinolines

| Bromoquinoline Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 81 |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 78 |

| 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline | 75 |

| 8-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 8-Phenylquinoline | 98 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to arylalkynes. thieme-connect.deorganic-chemistry.org The reaction is typically carried out under mild conditions with an amine base that also often serves as the solvent. thieme-connect.de The reactivity of the halide follows the general trend of I > Br > Cl, making aryl bromides suitable substrates. thieme-connect.de

The C-8 bromine of this compound can be effectively alkynylated using the Sonogashira reaction. This transformation allows for the introduction of a carbon-carbon triple bond, which can serve as a versatile functional group for further synthetic manipulations. The reaction conditions can be tailored, including the use of copper-free systems, to accommodate various functional groups on both the quinoline and the alkyne coupling partners. quimicaorganica.orgorganic-chemistry.org

Table 2: Examples of Sonogashira Coupling with Haloquinolines

| Haloquinoline Derivative | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) |

| 3-Bromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 3-(Phenylethynyl)quinoline | 92 |

| 4-Iodo-N,N-dimethylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | CH₃CN | 4-(Phenylethynyl)-N,N-dimethylaniline | 94 |

| 4-Bromopyridine hydrochloride | N,N-Dimethyl-4-ethynylaniline | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | CH₃CN | 4-((4-(Dimethylamino)phenyl)ethynyl)pyridine | 94 |

Other Palladium-Catalyzed Transformations

Beyond Suzuki-Miyaura and Sonogashira couplings, the aryl bromine at the C-8 position of this compound can participate in other significant palladium-catalyzed reactions.

The Heck reaction , which couples aryl halides with alkenes, offers a method to introduce vinyl substituents at the C-8 position. researchgate.netrsc.orgfiu.edu This reaction typically employs a palladium catalyst and a base, and the stereoselectivity often favors the trans product. fiu.edu

The Buchwald-Hartwig amination provides a powerful route for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. quora.comyoutube.comresearchgate.net This reaction has been successfully applied to bromoquinolines, such as the amination of 8-(benzyloxy)-5-bromoquinoline (B3049327) with various anilines, demonstrating its utility for introducing amino groups at the C-8 position of a suitably protected quinoline precursor. google.com The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the success of this transformation. youtube.comresearchgate.net

Table 3: Examples of Buchwald-Hartwig Amination with Bromoquinolines

| Bromoquinoline Derivative | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 8-(Benzyloxy)-5-bromoquinoline | N-Methylaniline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 8-(Benzyloxy)-5-(methyl(phenyl)amino)quinoline | 94 |

| 8-(Benzyloxy)-5-bromoquinoline | Diphenylamine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 8-(Benzyloxy)-5-(diphenylamino)quinoline | 91 |

| 8-(Benzyloxy)-5-bromoquinoline | 4-Methoxyaniline | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 8-(Benzyloxy)-5-((4-methoxyphenyl)amino)quinoline | 85 |

Reactivity of the Benzylic Bromomethyl Group (C-6 Position)

The bromomethyl group at the C-6 position is a benzylic halide. The C-Br bond in this group is significantly more reactive towards nucleophilic substitution than the aryl bromine at the C-8 position under non-catalyzed conditions. This differential reactivity is due to the stability of the benzylic carbocation intermediate that can form during SN1 reactions, or the accessibility of the benzylic carbon to backside attack in SN2 reactions.

This enhanced reactivity allows for selective substitution at the 6-(bromomethyl) position with a wide range of nucleophiles, including amines, alcohols, and thiols, while leaving the C-8 aryl bromine intact for subsequent transformations. fiu.edu For example, the reaction of 3,6-bis(bromomethyl)-2-chloroquinoline with 8-hydroxyquinoline (B1678124) proceeds via nucleophilic attack of the hydroxyl group on one of the bromomethyl positions. Similarly, the synthesis of various quinoline derivatives has been achieved through the reaction of a chloromethylquinoline with nucleophiles like piperazine.

Table 4: Examples of Nucleophilic Substitution at the Benzylic Position of (Halomethyl)quinolines

| (Halomethyl)quinoline Derivative | Nucleophile | Base/Conditions | Solvent | Product |

| 3,6-Bis(bromomethyl)-2-chloroquinoline | 8-Hydroxyquinoline | Reflux | Acetone | Product of substitution at one bromomethyl group |

| 5-Chloromethyl-8-hydroxyquinoline | tert-Butyl piperazine-1-carboxylate | - | - | 5-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-8-hydroxyquinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | Sodium ethoxide, Reflux | Ethanol | 4-(Ethylthio)-8-methylquinolin-2(1H)-one |

| 6-Bromo-3-benzyl-2-chloroquinoline | Sodium methoxide | Reflux | Methanol | 6-Bromo-3-benzyl-2-methoxyquinoline |

Nucleophilic Substitution (SN2-type) Reactions with Various Nucleophiles

The bromomethyl group at the C-6 position is particularly susceptible to nucleophilic substitution, primarily proceeding through an SN2 mechanism. The carbon atom of the bromomethyl group is electrophilic and readily attacked by a wide array of nucleophiles, displacing the bromide ion, which is a good leaving group. The benzylic nature of this carbon further enhances its reactivity due to the stabilization of the transition state by the adjacent quinoline ring system. gla.ac.ukyoutube.com

The displacement of the benzylic bromide by nitrogen-based nucleophiles provides a direct route to various amine derivatives. Reaction with ammonia (B1221849) can yield the primary amine, 6-(aminomethyl)-8-bromoquinoline. Similarly, primary and secondary amines can be used as nucleophiles to synthesize the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. The general scheme for these amination reactions allows for the introduction of diverse functionalities, crucial for building libraries of compounds for various research applications.

Table 1: Representative SN2 Amination Reactions

| Nucleophile | Product Type | General Product Structure |

|---|---|---|

| Ammonia (NH₃) | Primary Amine | 6-(Aminomethyl)-8-bromoquinoline |

| Primary Amine (R-NH₂) | Secondary Amine | 8-Bromo-6-((alkylamino)methyl)quinoline |

| Secondary Amine (R₂NH) | Tertiary Amine | 8-Bromo-N,N-dialkyl-1-(8-bromoquinolin-6-yl)methanamine |

Ether linkages can be readily formed by reacting this compound with oxygen-based nucleophiles. Alkoxides or phenoxides, typically generated by treating an alcohol or phenol (B47542) with a suitable base, can displace the benzylic bromide to form the corresponding ethers. This pathway is a standard Williamson ether synthesis and offers a reliable method for attaching a variety of alkoxy or aryloxy moieties to the quinoline scaffold at the 6-methyl position.

Table 2: Representative SN2 Etherification Reactions

| Nucleophile | Product Type | General Product Structure |

|---|---|---|

| Alkoxide (RO⁻) | Alkyl Ether | 8-Bromo-6-(alkoxymethyl)quinoline |

| Phenoxide (ArO⁻) | Aryl Ether | 8-Bromo-6-(phenoxymethyl)quinoline |

The reaction of this compound with an azide (B81097) salt, such as sodium azide, in a polar aprotic solvent results in the formation of 6-(azidomethyl)-8-bromoquinoline. This transformation is a robust and efficient SN2 reaction. The resulting organic azide is a versatile intermediate that opens up several important synthetic routes.

Staudinger Reaction: The azide can be converted into a primary amine via the Staudinger reaction. wikipedia.orgorganic-chemistry.org This two-step process involves the initial reaction of the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate with the loss of nitrogen gas. wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This method is exceptionally mild and provides an alternative to reduction methods that might affect other functional groups in the molecule. organic-chemistry.org

Click Chemistry: The azido (B1232118) derivative is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition between the terminal azide and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for conjugating the quinoline moiety to other molecules. nih.govnih.gov

Table 3: Derivatization of 6-(Azidomethyl)-8-bromoquinoline

| Reaction | Reagents | Product |

|---|

Radical Reactions Involving the Bromomethyl Functionality

The synthesis of this compound itself often involves a radical reaction, specifically the bromination of 8-bromo-6-methylquinoline (B1282211) using a radical initiator like N-bromosuccinimide (NBS) and light or a radical initiator. Beyond its synthesis, the bromomethyl group can participate in further radical reactions. The C-Br bond in the benzylic position is susceptible to homolytic cleavage to form a stabilized benzylic radical. This radical intermediate can then engage in various coupling or substitution reactions. For instance, methods involving halogen-atom transfer (XAT) can be used to generate this benzylic radical, which can then be coupled with other partners, such as electron-deficient alkenes. nih.gov

Selective Functionalization Strategies Based on Differential Reactivity of Distinct Bromine Atoms

The key to the advanced synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. quora.com

Benzylic Bromide (at C-6 methyl group): This bromine is attached to an sp³-hybridized carbon and is highly reactive in SN2 reactions with a wide range of nucleophiles, as detailed in section 3.2.1. It is the primary site for reactions involving nucleophilic displacement under mild conditions. gla.ac.uk

Aryl Bromide (at C-8): This bromine is attached directly to the sp²-hybridized carbon of the aromatic quinoline ring. It is significantly less reactive towards traditional nucleophilic substitution (SNAr) unless the ring is activated by strongly electron-withdrawing groups. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be performed selectively at this position. The aryl bromide is generally more reactive than corresponding aryl chlorides in these coupling reactions. researchgate.net

This disparity in reactivity allows for a sequential functionalization strategy. A researcher can first perform a nucleophilic substitution at the highly reactive bromomethyl position while leaving the C-8 bromine untouched. Subsequently, the C-8 position can be modified using a metal-catalyzed cross-coupling reaction. This orthogonal reactivity provides a powerful platform for the synthesis of complex, polysubstituted quinoline derivatives.

Table 4: Comparison of Bromine Atom Reactivity

| Position | Bromine Type | Hybridization | Primary Reactivity | Typical Reactions |

|---|---|---|---|---|

| 6-(bromomethyl) | Benzylic Halide | sp³ | High (Nucleophilic Substitution) | SN2 (Amination, Etherification, Azide formation), Radical reactions |

| 8-bromo | Aryl Halide | sp² | Low (Nucleophilic Substitution), High (Cross-Coupling) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |

Applications As a Synthetic Intermediate for Complex Molecular Architectures

Building Blocks for Highly Functionalized Quinoline (B57606) Scaffolds

The primary utility of 8-Bromo-6-(bromomethyl)quinoline lies in its capacity to serve as a foundational scaffold for introducing a wide array of functional groups. The significant difference in reactivity between the two bromine atoms is the key to its synthetic potential. The bromomethyl group (-CH₂Br) at the C-6 position behaves as a reactive benzylic halide, readily undergoing Sₙ2 reactions with a variety of nucleophiles. This allows for the initial introduction of diverse functionalities at this position.

Following the selective substitution of the bromomethyl group, the more stable aryl bromide at the C-8 position can be addressed. This typically requires harsher conditions or, more commonly, transition-metal-catalyzed cross-coupling reactions. This two-step functionalization strategy provides a reliable route to di-substituted quinolines with precisely controlled substitution patterns.

Table 1: Potential Nucleophilic Substitutions at the 6-(bromomethyl) Position

| Nucleophile Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOMe) | Methoxy (B1213986) ether (-OCH₃) |

| N-Nucleophile | Piperidine | Piperidinyl amine |

| S-Nucleophile | Sodium Thiophenolate (NaSPh) | Phenyl thioether (-SPh) |

Precursors for Quinolines with Diverse Substitution Patterns

Building upon its role as a functionalizable scaffold, this compound is an excellent precursor for generating quinolines with a vast range of substitution patterns. nih.gov Classical synthesis methods have long been used to create functionalized quinoline derivatives. nih.gov The presence of two distinct halogenated sites on the molecule opens up avenues for sequential, orthogonal chemistry.

After the initial functionalization at the 6-methyl position, the C-8 aryl bromide becomes the target for further diversification. A host of modern cross-coupling reactions can be employed to forge new bonds at this position. For example:

Suzuki Coupling with boronic acids can introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination can form C-N bonds with various amines.

Sonogashira Coupling with terminal alkynes can install alkynyl moieties.

Heck Coupling can introduce alkenyl substituents.

Stille Coupling with organostannanes provides another route for C-C bond formation.

This dual-site reactivity allows chemists to systematically vary the substituents at both the C-6 and C-8 positions, creating a large library of analogues from a single starting material. This is particularly valuable in drug discovery, where subtle changes in substitution can significantly impact biological activity. nih.gov

Table 2: Potential Diversification Reactions for 8-Bromo-6-(substituted-methyl)quinoline

| Position | Reaction Type | Reagent Example | Resulting Moiety |

|---|---|---|---|

| C-8 | Suzuki Coupling | Phenylboronic Acid | Phenyl |

| C-8 | Buchwald-Hartwig | Morpholine (B109124) | Morpholinyl |

| C-8 | Sonogashira Coupling | Trimethylsilylacetylene | Trimethylsilylethynyl |

Role in the Elaboration of Quinoline-Based Ligands and Reagents

The quinoline nucleus is recognized as a "privileged structure" in medicinal chemistry and coordination chemistry, partly due to the coordinating ability of the ring nitrogen. This compound is an ideal starting material for designing and synthesizing sophisticated quinoline-based ligands.

By introducing additional donor atoms through the reactions described above, bidentate or tridentate ligands can be readily assembled. For instance, substitution of the bromomethyl group with a pyridine-containing alcohol would create a bidentate N,N'-ligand. Further functionalization at the C-8 position could introduce a third coordination site, leading to a tridentate ligand. The resulting chelating agents can be used to form stable complexes with a variety of metal ions for applications in catalysis, imaging, and sensing.

Utilization in the Synthesis of Specific Quinolone Analogs and Related Heterocycles

Quinolone and its derivatives are a major class of synthetic antibacterial agents. nih.gov The synthesis of these structures often relies on halogenated precursors. nih.govtandfonline.com While direct conversion is not trivial, this compound can serve as a precursor to specific quinolone analogs. Synthetic strategies could involve a multi-step sequence, potentially starting with the functionalization of the bromomethyl group, followed by oxidation of the quinoline ring to form the corresponding quinolone.

Research has shown that substitutions at the C-6 and C-8 positions of the quinolone core are crucial for modulating antibacterial activity. nih.gov For instance, the synthesis of novel quinolones often involves the cyclization of substituted anilines or the use of bromo-substituted intermediates in coupling reactions. nih.govsemanticscholar.org Therefore, derivatives of this compound could be valuable intermediates for accessing quinolones with unique substitution patterns that are otherwise difficult to obtain.

Precursor to Sulfonyl Quinoline Derivatives

Quinoline sulfones and sulfonamides are important pharmacophores. The synthesis of heteroaromatic sulfonyl compounds can be challenging, but processes have been developed for these transformations. For example, a patented method describes the conversion of a 4-chloro-7-methoxy-quinoline into a 4-methanesulfonyl derivative using sodium methanesulfinate (B1228633) (MeSO₂Na). google.com This sets a precedent for the nucleophilic substitution of a halogen on the quinoline ring with a sulfinate salt.

Applying this logic, this compound could potentially be converted into a sulfonyl derivative. While the aryl bromide at C-8 is less reactive than the 4-chloro group in the cited example, a similar transformation might be achieved under copper or palladium catalysis. Such a reaction would involve the substitution of the C-8 bromine atom with a sulfinate salt (R-SO₂Na) to yield an 8-sulfonylquinoline derivative, a valuable intermediate for further synthetic elaboration or for use as a biologically active agent itself.

Mechanistic Investigations of Reactions Involving 8 Bromo 6 Bromomethyl Quinoline

Elucidation of Electrophilic Aromatic Substitution Mechanisms (e.g., Bromination)

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring system is generally directed to the carbocyclic (benzene) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. For the parent quinoline molecule, electrophilic attack favors positions 5 and 8, as substitution at these sites preserves the aromaticity of the pyridine ring in the intermediate carbocation, leading to a more stable structure. quora.comquimicaorganica.org

In 8-Bromo-6-(bromomethyl)quinoline, the outcome of EAS is controlled by the directing effects of the existing substituents: the 8-bromo group and the 6-bromomethyl group.

8-Bromo Group: Halogens are deactivating yet ortho-, para-directing substituents. The bromine atom at C-8 deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect but directs incoming electrophiles to positions 5 and 7 via resonance.

6-Bromomethyl Group: The -CH₂Br group is deactivating due to the electron-withdrawing inductive effect of the bromine atom. As an alkyl-type group, it acts as an ortho-, para-director, guiding incoming electrophiles to positions 5 and 7.

The combined influence of both substituents strongly reinforces the directing of any subsequent electrophilic attack, such as nitration or further bromination, to the 5 and 7 positions of the quinoline nucleus. Studies on other 8-substituted quinolines confirm that bromination tends to yield mixtures of 5- and 7-bromo or 5,7-dibromo derivatives, depending on the reaction conditions. researchgate.netresearchgate.net

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Attack |

|---|---|---|---|---|

| -Br | C-8 | Deactivating (Inductive) / Ortho, Para-Directing (Resonance) | Strong | 5, 7 |

| -CH₂Br | C-6 | Deactivating (Inductive) | Ortho, Para-Directing | 5, 7 |

Mechanistic Studies of Nucleophilic Substitution Pathways (SNAr and SN2)

This molecule presents two distinct sites for nucleophilic substitution, each proceeding through a different mechanism. wikipedia.org

Nucleophilic Substitution at the 6-(bromomethyl) group (Sₙ2 Pathway): The bromomethyl group contains a primary, benzylic halide. Benzylic halides are highly reactive towards Sₙ2 (Substitution, Nucleophilic, Bimolecular) reactions. This pathway involves a backside attack by a nucleophile on the electrophilic carbon atom bearing the bromine. The reaction proceeds in a single, concerted step where the carbon-nucleophile bond forms simultaneously as the carbon-bromine bond breaks. organic-chemistry.org The transition state is stabilized by the adjacent quinoline ring, making this pathway highly favorable. This is the primary route for reactions with most nucleophiles (e.g., hydroxides, alkoxides, amines).

Nucleophilic Aromatic Substitution at the C-8 position (SₙAr Pathway): The bromine atom at C-8 is an aryl halide. Nucleophilic substitution at this position does not typically occur via Sₙ1 or Sₙ2 mechanisms. wikipedia.org Instead, it can proceed through a Nucleophilic Aromatic Substitution (SₙAr) mechanism under specific conditions, such as the presence of a strong nucleophile and often requiring high temperatures. The SₙAr mechanism involves two steps: the addition of the nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group to restore aromaticity. The presence of the electron-withdrawing nitrogen in the quinoline ring helps to stabilize the negative charge in the intermediate, making this reaction more feasible than on a simple bromobenzene (B47551) ring. However, this pathway is generally much less facile than the Sₙ2 reaction at the benzylic position.

| Feature | Sₙ2 at 6-(bromomethyl) group | SₙAr at C-8 |

|---|---|---|

| Substrate Type | Primary, Benzylic Halide | Aryl Halide |

| Mechanism | Single concerted step | Two-step (addition-elimination) |

| Intermediate | None (transition state only) | Meisenheimer complex (anionic) |

| Relative Reactivity | High | Low (requires forcing conditions) |

| Governing Kinetics | Bimolecular (Second-order) libretexts.org | Bimolecular (Second-order) |

Insights into Metal-Catalyzed Cross-Coupling Reaction Mechanisms

The C(8)-Br bond of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rhhz.net Common examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The general mechanism for these reactions, typically catalyzed by palladium complexes, involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (C-Br) bond at the 8-position to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organopalladium(II) complex reacts with a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination), where the organic group or amine is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle. rhhz.net

While the benzylic bromide could also undergo oxidative addition, the aryl bromide bond is the more conventional and predictable reaction site for these established cross-coupling methodologies. nih.gov

Investigation of Radical Reaction Pathways

The 6-(bromomethyl) group is the most likely site for radical reactions due to the stability of the resulting benzylic radical. The resonance stabilization provided by the adjacent quinoline ring makes the formation of a radical at this position particularly favorable.

A key radical reaction involving such a substrate is radical dehalogenation . This can be achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to generate initial radicals, which then abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical reacts with the C-Br bond of the 6-(bromomethyl) group, abstracting the bromine atom to form Bu₃SnBr and the stabilized 6-(quinolylmethyl) radical.

This benzylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to form the reduced product (8-bromo-6-methylquinoline) and regenerate the tributyltin radical, which continues the chain. libretexts.org

Termination: The reaction is terminated when any two radicals combine. libretexts.org

This pathway is highly specific to the benzylic position and would not affect the more stable aryl bromide at C-8 under these conditions.

Spectroscopic and Structural Elucidation Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity between them.

For 8-Bromo-6-(bromomethyl)quinoline, specific ¹H and ¹³C NMR data are not currently available in published research. However, based on the known chemical shifts of related quinoline (B57606) derivatives, a predictive analysis can be made.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the bromomethyl protons. The substitution pattern would lead to specific splitting patterns (doublets, triplets, or doublets of doublets) for the aromatic protons, with their exact chemical shifts influenced by the deshielding effects of the bromine atoms.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons attached to the bromine atoms would exhibit shifts in characteristic regions, and the bromomethyl carbon would also have a specific chemical shift. Studies on bromo-6-methoxy-8-aminoquinolines have shown the significant effect of bromine substitution on the ¹³C NMR chemical shift patterns, which would be similarly expected for this compound. nih.gov

A theoretical study on various quinoline pharmaceutical derivatives using the GIAO HF/6-31++G(d,p) level of theory has demonstrated good correlation between calculated and experimental chemical shifts, a method that could be applied to predict the NMR spectra of this compound in the absence of experimental data.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

No specific experimental mass spectrum for this compound has been published. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 for the molecular ion cluster.

The fragmentation of quinoline derivatives under electron ionization often involves the loss of HCN from the quinoline ring. For this compound, fragmentation would likely also involve the loss of a bromine radical (Br•) or the bromomethyl group (•CH₂Br), leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from the analysis of related structures. The IR spectrum of quinoline and its derivatives typically shows:

Aromatic C-H stretching: Above 3000 cm⁻¹

C=C and C=N stretching vibrations of the quinoline ring: In the 1600-1400 cm⁻¹ region.

C-H out-of-plane bending: In the 900-700 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

C-Br stretching: Typically observed in the lower frequency region of the spectrum, generally below 700 cm⁻¹.

Studies on 5,8-quinolinedione (B78156) derivatives have utilized FT-IR spectroscopy to successfully identify the positions of substituents, highlighting the utility of this technique for structural confirmation. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

There are no published reports on the single-crystal X-ray structure of this compound. If a suitable crystal could be grown, this technique would provide unambiguous confirmation of the atomic connectivity and the substitution pattern on the quinoline ring. It would also reveal details about the bond lengths, bond angles, and any intermolecular interactions, such as π-π stacking, which are common in quinoline-containing compounds. X-ray diffraction studies on other quinoline derivatives have provided valuable insights into their solid-state conformations and packing.

Theoretical and Computational Chemistry Studies of 8 Bromo 6 Bromomethyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method for analyzing the electronic structure of quinoline (B57606) derivatives. Such analyses typically involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their corresponding energy levels.

For related quinoline compounds, DFT calculations have been performed to understand their electronic properties and stability. For instance, studies on other bromo-quinazoline derivatives have utilized the B3LYP/6–31 + G(d, p) level of theory to locate the HOMO and LUMO orbitals. nih.gov In these cases, the HOMO is often found distributed over the bromobenzene (B47551) and quinazolinone rings, while the LUMO is spread across the entire molecule. nih.gov This distribution is crucial as it helps predict the most likely sites for electrophilic and nucleophilic attack. While specific DFT analysis for 8-bromo-6-(bromomethyl)quinoline is not detailed in the available literature, the methodology would provide valuable data on its electronic characteristics.

Table 1: Representative Data from DFT Analysis on Related Quinoline Derivatives

| Parameter | Description | Typical Findings for Related Compounds |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The location of the HOMO can indicate regions susceptible to oxidation or electrophilic attack. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The location of the LUMO can indicate regions susceptible to reduction or nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. | A smaller gap generally implies higher reactivity. |

| Electron Density Distribution | Maps the probability of finding an electron in different regions of the molecule. | Reveals the electron-rich and electron-deficient areas, influencing intermolecular interactions. nih.gov |

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can map out the energetic landscape of a chemical reaction, identifying the most favorable pathways and the structures of high-energy transition states. This is particularly useful for complex, multi-step syntheses involving quinoline scaffolds. By calculating the energy profiles for various potential reaction mechanisms, chemists can predict the feasibility of a transformation and understand the factors controlling it.

For example, in nucleophilic aromatic substitution (SNAr) reactions involving bromoquinolines, computational modeling could elucidate the energy barriers for the formation of the Meisenheimer complex and the subsequent departure of the bromide leaving group. Although specific studies modeling the reaction pathways for this compound were not found, this approach is critical for optimizing reaction conditions and understanding mechanistic details in related systems. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. For substituted quinolines, the positions of functional groups heavily influence where subsequent reactions will occur (regioselectivity).

In the synthesis of highly brominated quinolines, regioselectivity is a key challenge. nih.govresearchgate.net Theoretical models can predict the most likely sites for electrophilic aromatic substitution or other functionalizations by analyzing the calculated electron densities and orbital coefficients on the quinoline ring. For this compound, computational models could predict the relative reactivity of different positions on the molecule in further synthetic steps. Stereoselectivity, while less relevant for the aromatic core, would be critical if the bromomethyl group were to participate in reactions creating a new chiral center. No specific predictive studies on the regioselectivity or stereoselectivity of this compound were identified in the search results.

Molecular Dynamics Simulations to Understand Chemical Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. researchgate.net

In the context of medicinal chemistry, MD simulations are frequently used to study the stability of a ligand bound to a protein target. nih.govresearchgate.net For example, MD simulations on other quinoline derivatives have been used to assess their binding stability within the active site of enzymes like human topoisomerase I. nih.gov These simulations can analyze parameters like root-mean-square deviation (RMSD) to evaluate the stability of the protein-ligand complex and map key interactions, such as hydrogen bonds, over the simulation time. nih.gov While MD simulations have been crucial for understanding the potential biological activity of related brominated quinolines, specific simulation data for this compound is not presently available in the cited literature. nih.govresearchgate.net

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Protocols for Selective Functionalization

The presence of two different carbon-bromine bonds in 8-Bromo-6-(bromomethyl)quinoline offers a prime opportunity for selective functionalization. The development of synthetic protocols that can distinguish between the aryl bromide and the benzylic bromide is a key area for future research. The aryl bromide at the C8 position is generally less reactive towards nucleophilic substitution than the benzylic bromide of the 6-bromomethyl group. This inherent difference in reactivity can be exploited to achieve selective functionalization.

Future work should focus on optimizing conditions for the selective substitution of the more labile benzylic bromide. This could involve a range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 6-substituted methylquinolines while leaving the 8-bromo group intact for subsequent transformations. Conversely, conditions for the selective functionalization of the 8-bromo group, likely through transition-metal-catalyzed cross-coupling reactions, should be explored while preserving the benzylic bromide. A potential strategy could involve the use of protecting groups for the benzylic position, although this would add extra steps to the synthetic sequence.

A significant advancement would be the development of one-pot sequential functionalization methods. This could involve the careful selection of reagents and catalysts that exhibit high chemoselectivity for one bromine center over the other, allowing for a streamlined and efficient synthesis of di-functionalized quinolines.

Exploration of Undiscovered Reactivity Profiles of Both Bromine Centers

While the general reactivity of aryl and benzylic bromides is well-established, the specific context of the this compound scaffold may present unique and undiscovered reactivity profiles. The electronic properties of the quinoline (B57606) ring system, influenced by the nitrogen atom and the 8-bromo substituent, can modulate the reactivity of the benzylic bromide at the 6-position.

Future research should systematically investigate the reactivity of both bromine centers under a variety of reaction conditions. This includes exploring their behavior in less common transformations, such as radical reactions, electrochemical conversions, and reactions under high pressure or microwave irradiation. For instance, the benzylic bromide could be a precursor for the generation of a quinoline-containing radical species, which could then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions.

Furthermore, the interplay between the two bromine substituents should be examined. For example, the functionalization of one bromine center might electronically or sterically influence the reactivity of the second. Understanding these intramolecular interactions is crucial for designing sophisticated synthetic strategies. A detailed mechanistic study, employing computational and experimental techniques, would be invaluable in mapping out the complete reactivity landscape of this molecule.

Integration with Emerging Catalytic Systems (e.g., Photocatalysis, Organocatalysis, Nanocatalysis)

Modern catalytic systems offer powerful tools for the selective and efficient functionalization of organic molecules. The integration of this compound with photocatalysis, organocatalysis, and nanocatalysis is a promising avenue for future research.

Photocatalysis: The distinct electrochemical potentials of the aryl and benzylic C-Br bonds could be exploited for selective activation using photoredox catalysis. It may be possible to find a photocatalyst and reaction conditions that selectively reduce one of the C-Br bonds to generate a radical intermediate, which can then be trapped by a suitable reaction partner. This would open up new avenues for the functionalization of the quinoline core under mild and environmentally friendly conditions.

Organocatalysis: Chiral organocatalysts could be employed to achieve enantioselective functionalization of the 6-bromomethyl group. rsc.org For example, an organocatalyst could facilitate the asymmetric substitution of the benzylic bromide, leading to the formation of chiral quinoline derivatives. rsc.org This is particularly relevant given the importance of chirality in biologically active molecules.

Nanocatalysis: Nanoparticle-based catalysts, such as those derived from palladium, copper, or nickel, could offer enhanced reactivity and selectivity in cross-coupling reactions involving the 8-bromo substituent. researchgate.netacgpubs.org The high surface area and unique electronic properties of nanocatalysts can lead to improved catalytic efficiency and facilitate reactions under milder conditions than their bulk counterparts. researchgate.netacgpubs.org Research into the use of magnetic nanoparticles could also simplify catalyst recovery and reuse, contributing to more sustainable synthetic processes. acgpubs.org

| Catalytic System | Potential Application for this compound |

| Photocatalysis | Selective activation and functionalization of one C-Br bond over the other. |

| Organocatalysis | Enantioselective substitution of the benzylic bromide. rsc.org |

| Nanocatalysis | Efficient and selective cross-coupling reactions at the C8-Br position. researchgate.netacgpubs.org |

Advanced Strategies for Constructing Complex Molecular Architectures Bearing the Quinoline Moiety

The this compound scaffold is an ideal starting point for the construction of more complex, polycyclic, and multi-functionalized molecular architectures. The two bromine atoms serve as orthogonal handles for sequential or one-pot multi-component reactions.

Future strategies could involve tandem reactions where an initial functionalization of one bromine center triggers a subsequent intramolecular cyclization involving the other bromine or another part of the molecule. For example, a palladium-catalyzed cross-coupling at the 8-position could introduce a substituent that then undergoes an intramolecular reaction with the 6-bromomethyl group to form a new ring fused to the quinoline core.

Furthermore, this di-functionalized quinoline can be used as a building block in the synthesis of larger supramolecular structures or polymers. The rigid quinoline core combined with the versatile functionalization handles at the 6 and 8 positions makes it an attractive monomer for the synthesis of novel materials with interesting photophysical or electronic properties. The development of novel polyfunctionalized quinolines could also lead to the discovery of new biologically active compounds. semanticscholar.org

常见问题

Q. Table 1: Comparison of Bromination Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| FeBr₃ Catalyzed | Br₂, FeBr₃, CHCl₃, 0°C | 65-75 | High (C8) | |

| Radical Bromination | NBS, AIBN, CCl₄, reflux | 50-60 | Moderate |

Advanced: How can conflicting reports on the reactivity of 8-Bromo-6-(bromomethyl)quinoline in Suzuki-Miyaura cross-coupling reactions be resolved?

Methodological Answer:

Discrepancies in reactivity often arise from steric hindrance at the 6-position and competing side reactions (e.g., debromination). To address this:

Catalyst Optimization: Use bulky ligands (e.g., SPhos or XPhos) to enhance steric protection of the palladium center, improving coupling efficiency .

Temperature Control: Lower reaction temperatures (50–60°C) reduce debromination while maintaining catalytic activity.

Additive Screening: Additives like Cs₂CO₃ or TBAB (tetrabutylammonium bromide) stabilize intermediates and suppress side reactions .

Example Protocol:

- Substrate (1 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), arylboronic acid (1.2 equiv), Cs₂CO₃ (2 equiv), in dioxane/H₂O (4:1) at 60°C for 12 hours.

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 274.97 (C₁₀H₈Br₂N⁺) confirms the molecular formula.

- X-ray Crystallography: Resolves ambiguities in substitution patterns (e.g., distinguishing bromomethyl from methyl groups) .

Advanced: What strategies enhance the electrophilicity of the bromomethyl group for nucleophilic substitution?

Methodological Answer:

The bromomethyl group’s reactivity can be modulated via:

Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating SN2 reactions .

Leaving Group Activation: Replace bromide with a better leaving group (e.g., tosylate or iodide) using AgOTf or NaI .

Microwave Assistance: Microwave irradiation (100–120°C) reduces reaction time and improves yields in substitutions with amines or thiols .

Case Study: Substitution with diethanolamine in acetonitrile under microwave conditions (100°C, 30 min) achieves >80% conversion .

Basic: How do dual bromine substituents influence the physicochemical properties of quinoline derivatives?

Methodological Answer:

- Solubility: Bromine’s hydrophobicity reduces aqueous solubility but enhances lipid bilayer penetration, critical for bioactivity studies .

- Electronic Effects: Bromine at C8 and C6 withdraws electron density, lowering the LUMO energy and increasing electrophilicity for cross-coupling .

- Crystallinity: Heavy bromine atoms improve crystallinity, aiding X-ray analysis .

Q. Table 2: Physicochemical Data

| Property | This compound | 6-Methylquinoline |

|---|---|---|

| LogP (Calculated) | 3.8 | 2.1 |

| Melting Point (°C) | 120–122 | 45–47 |

| λmax (UV-Vis, nm) | 290 | 265 |

Advanced: How can researchers address discrepancies in reported biological activity data for halogenated quinolines?

Methodological Answer:

Contradictions in bioactivity often stem from assay variability or structural analogs . Mitigation strategies include:

Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., chloroquine for antimalarial studies) .

Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed effects .

Computational Modeling: Docking studies (e.g., with PfDHFR for antimalarial activity) rationalize structure-activity relationships .

Example Workflow:

- Synthesize analogs (e.g., 6-chloromethyl or 6-iodomethyl derivatives).

- Test in parallel under standardized conditions.

- Corrogate activity trends with steric/electronic parameters (Hammett σ, Taft Es) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。